11-(Tritylthio)undecanoic acid

Descripción general

Descripción

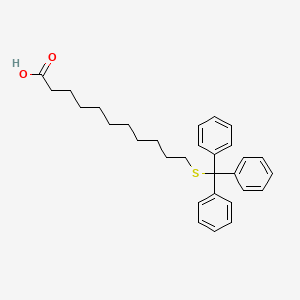

11-(Tritylthio)undecanoic acid is an organic compound characterized by the presence of a tritylthio group attached to an undecanoic acid chain. This compound is notable for its unique structural features, which make it a valuable candidate for various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 11-(Tritylthio)undecanoic acid typically involves the reaction of undecanoic acid with tritylthiol in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Anhydrous toluene or dichloromethane

Catalyst: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride

Temperature: Reflux conditions (80-110°C)

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 11-(Tritylthio)undecanoic acid can undergo various chemical reactions, including:

Oxidation: The tritylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The tritylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Sulfoxides or sulfones

Reduction: 11-(Tritylthio)undecanol

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Chemistry

11-(Tritylthio)undecanoic acid is utilized as a building block for synthesizing more complex molecules. It serves as a precursor in the development of novel compounds with potential applications in various chemical processes.

Biology

This compound has been investigated for its bioactive properties. Notably, it has shown potential as an antifungal agent, similar to undecanoic acid, which is known for its effects on lipid metabolism and cell wall integrity in fungi .

Medicine

Research indicates that this compound may have therapeutic properties:

- Antifungal Activity : Its structural similarity to undecanoic acid suggests it could modulate fungal metabolism .

- Cancer Research : The compound has been explored in the context of developing histone deacetylase inhibitors for cancer treatment .

Industrial Applications

In industrial settings, this compound is employed for surface modification and the development of novel materials. Its ability to modify surfaces at the molecular level makes it valuable in creating specialized coatings and materials with enhanced properties.

Case Study 1: Antifungal Activity

A study demonstrated that derivatives of undecanoic acid, including this compound, exhibited significant antifungal activity against various strains. The mechanism involves disrupting fungal cell wall synthesis and membrane integrity .

Case Study 2: Synthesis of Bioactive Compounds

In a recent experiment, this compound was used to synthesize a series of bioactive compounds aimed at targeting specific cellular pathways involved in cancer progression. The results indicated promising yields and bioactivity, highlighting its potential in therapeutic development .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex synthesis | Used in various chemical reactions |

| Biology | Bioactive compound | Potential antifungal properties |

| Medicine | Therapeutic agent | Investigated for cancer treatment |

| Industry | Surface modification | Enhances material properties |

Mecanismo De Acción

The mechanism of action of 11-(Tritylthio)undecanoic acid involves its interaction with specific molecular targets. The tritylthio group can interact with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall bioactivity.

Comparación Con Compuestos Similares

Undecanoic acid: A simpler analog without the tritylthio group.

11-Mercaptoundecanoic acid: Contains a mercapto group instead of a tritylthio group.

11-Aminoundecanoic acid: Features an amino group, used in the production of nylon-11.

Uniqueness: 11-(Tritylthio)undecanoic acid is unique due to the presence of the bulky tritylthio group, which imparts distinct chemical and physical properties. This makes it more versatile in applications requiring specific steric and electronic characteristics.

Actividad Biológica

11-(Tritylthio)undecanoic acid is a carboxylic acid characterized by a long hydrocarbon chain and the presence of a tritylthio group. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties, as well as its utility in various chemical applications.

Chemical Structure and Properties

- Chemical Formula : CHOS

- Molecular Weight : 480.68 g/mol

- Structural Features :

- Long undecanoic acid backbone (11 carbon atoms)

- Bulky tritylthio group enhancing stability and solubility in organic solvents

The unique structure of this compound allows it to interact with various biological pathways, making it a compound of interest in pharmacological research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its long hydrocarbon chain contributes to its ability to disrupt microbial membranes, while the tritylthio group may enhance its interaction with microbial targets.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism of action is thought to involve the modulation of cell signaling pathways associated with cancer cell proliferation and apoptosis. Specifically, it has been investigated for its effects on various cancer cell lines, showing promise in inhibiting growth and inducing cell death.

Case Studies

- In Vitro Studies :

- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity against specific cancer types.

- Mechanistic Insights :

- Research has explored the interaction of this compound with cellular receptors involved in tumor growth. The compound was shown to bind effectively to these receptors, altering downstream signaling pathways that promote cancer cell survival.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structural Feature | Similarity Index |

|---|---|---|

| 3-(Tritylthio)propanoic acid | Shorter carbon chain | 0.79 |

| 2-(Benzhydrylsulfinyl)acetic acid | Sulfinyl group | 0.67 |

| 2-[(Acetylthio)methyl]-3-phenylpropionic Acid | Acetylthio modification | 0.66 |

This table highlights how the unique combination of a long-chain fatty acid structure with a bulky tritylthio group provides enhanced stability and solubility compared to shorter-chain analogs.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Undecanoic Acid Backbone : Starting from undecanoic acid.

- Introduction of Tritylthio Group : Using appropriate thiol chemistry techniques to attach the trityl group.

Applications

Due to its unique properties, this compound is being explored for various applications:

- Pharmaceuticals : Potential drug candidate due to its biological activity.

- Cosmetics : Utilized for its emollient properties.

- Chemical Research : Acts as a versatile building block in organic synthesis.

Propiedades

IUPAC Name |

11-tritylsulfanylundecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O2S/c31-29(32)24-16-5-3-1-2-4-6-17-25-33-30(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28/h7-15,18-23H,1-6,16-17,24-25H2,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSYGKLZPQMABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.